[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine
CAS No.: 1428233-69-5
Cat. No.: VC3199577
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428233-69-5 |
|---|---|
| Molecular Formula | C12H13N3O |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 4-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)aniline |
| Standard InChI | InChI=1S/C12H13N3O/c13-10-3-1-9(2-4-10)11-7-14-12-8-16-6-5-15(11)12/h1-4,7H,5-6,8,13H2 |
| Standard InChI Key | SVRWXTRHSKWVKR-UHFFFAOYSA-N |
| SMILES | C1COCC2=NC=C(N21)C3=CC=C(C=C3)N |
| Canonical SMILES | C1COCC2=NC=C(N21)C3=CC=C(C=C3)N |
Introduction
[4-(5,6-Dihydro-8H-imidazo[2,1-c] oxazin-3-yl)phenyl]amine is a complex organic compound that incorporates both imidazole and oxazine rings within its structure. This compound belongs to the broader category of nitrogen-containing heterocycles, which are significant in chemistry and pharmacology due to their diverse biological activities and structural versatility.
Synthesis Methods
While specific synthesis methods for [4-(5,6-dihydro-8H-imidazo[2,1-c] oxazin-3-yl)phenyl]amine are not detailed in the provided sources, related compounds like (5,6-Dihydro-8H-imidazo[2,1-c] oxazin-2-yl)methanamine can be synthesized through condensation reactions involving substituted phenacyl bromides and oxazine derivatives. It is plausible that similar methods could be adapted for the synthesis of [4-(5,6-dihydro-8H-imidazo[2,1-c] oxazin-3-yl)phenyl]amine.
Related Compounds and Their Applications
Related compounds, such as (5,6-Dihydro-8H-imidazo[2,1-c] oxazin-2-yl)methanamine and (R)-(5,6-Dihydro-8H-imidazo[2,1-C] oxazin-6-YL)methanol, have been studied for their potential in medicinal chemistry . These compounds often participate in various chemical reactions, yielding derivatives with distinct biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume